1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)tetrahydro-3-thioxo-
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Overview
Description
4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazines. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of the tert-butyl group and the thioxo group in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one can be achieved through several synthetic routes. One common method involves the reaction of pivaloyl cyanide with isobutylene in the presence of acetic acid and sulfuric acid, followed by hydrolysis and reaction with thiocarbohydrazide . The reaction conditions typically involve temperatures ranging from 60°C to 70°C and the use of methanol as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced equipment and techniques, such as rotating-bomb calorimetry and infrared spectroscopy, helps in monitoring and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the substitution of the thioxo group with nucleophiles such as carboxylic acid hydrazides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Major Products Formed
The major products formed from these reactions include various substituted triazines and triazoles, depending on the reagents and conditions used .
Scientific Research Applications
4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one involves its interaction with specific molecular targets and pathways. In herbicidal applications, it acts by inhibiting photosynthesis, specifically disrupting photosystem II . This leads to the inhibition of electron transport and ultimately results in the death of the target plants.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(tert-butyl)-3-methylthio-1,2,4-triazin-5-one: This compound is structurally similar and also exhibits herbicidal activity.
8-amino-3-aryl-6-(tert-butyl)-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one: Another related compound with similar reactivity and applications.
Uniqueness
4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one is unique due to the presence of the thioxo group, which imparts distinct chemical properties and reactivity compared to its methylthio and other derivatives. This uniqueness makes it valuable in specific applications where these properties are desired.
Properties
CAS No. |
93679-15-3 |
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Molecular Formula |
C7H14N4OS |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
4-amino-6-tert-butyl-3-sulfanylidene-1,2,4-triazinan-5-one |
InChI |
InChI=1S/C7H14N4OS/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h4,9H,8H2,1-3H3,(H,10,13) |
InChI Key |
HYPVPBWWEDJFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(=O)N(C(=S)NN1)N |
Origin of Product |
United States |
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